molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]

1-Methyluric Acid-[13C4,15N3]

Cat. No.: B12052691
M. Wt: 189.09 g/mol
InChI Key: QFDRTQONISXGJA-BYSJPOJGSA-N
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Description

1-Methyluric Acid-[13C4,15N3] is a labeled compound used in various scientific research applications. It is a derivative of uric acid, specifically methylated at the 1-position, and isotopically labeled with carbon-13 and nitrogen-15. This compound is often used as a tracer in metabolic studies and for the investigation of biochemical pathways involving purines.

Preparation Methods

The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the incorporation of isotopically labeled precursors into the uric acid structureThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .

Chemical Reactions Analysis

1-Methyluric Acid-[13C4,15N3] undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1-Methyluric Acid-[13C4,15N3] into its reduced forms.

    Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

1-Methyluric Acid-[13C4,15N3] is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyluric Acid-[13C4,15N3] involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. It targets specific enzymes involved in purine metabolism, such as xanthine oxidase and uricase. By tracing the labeled isotopes, researchers can study the molecular pathways and interactions of purines within the body .

Comparison with Similar Compounds

1-Methyluric Acid-[13C4,15N3] can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1-Methyluric Acid-[13C4,15N3] in terms of its specific labeling and methylation, making it a valuable tool in metabolic and biochemical research.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

189.09 g/mol

IUPAC Name

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1

InChI Key

QFDRTQONISXGJA-BYSJPOJGSA-N

Isomeric SMILES

C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O

Canonical SMILES

CN1C(=O)C2=C(NC(=O)N2)NC1=O

Origin of Product

United States

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